8-(4-bromophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
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Overview
Description
8-(4-bromophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a complex organic compound with a unique structure that includes a bromophenyl group, a methoxyethyl group, and an imidazo[2,1-f]purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-bromophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione typically involves multiple steps, including the formation of the imidazo[2,1-f]purine core and the subsequent introduction of the bromophenyl and methoxyethyl groups. Common reagents used in these reactions include bromine, methoxyethyl chloride, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
8-(4-bromophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH to achieve the desired products. Catalysts and solvents play a crucial role in these reactions to enhance the reaction rate and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
8-(4-bromophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-(4-bromophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets and pathways. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the methoxyethyl group can enhance the compound’s solubility and bioavailability. The imidazo[2,1-f]purine core is crucial for the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 4-bromophenyl 8-methyl-2-phenyl-4-quinolinecarboxylate
- 2-(4-bromophenyl)-2-oxoethyl 8-methyl-2-phenyl-4-quinolinecarboxylate
- 4-bromophenyl 2-(4-chlorophenyl)-8-methyl-4-quinolinecarboxylate
Uniqueness
8-(4-bromophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is unique due to its specific combination of functional groups and the imidazo[2,1-f]purine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H18BrN5O3 |
---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
6-(4-bromophenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C17H18BrN5O3/c1-20-14-13(15(24)23(17(20)25)9-10-26-2)22-8-7-21(16(22)19-14)12-5-3-11(18)4-6-12/h3-6H,7-10H2,1-2H3 |
InChI Key |
DPNGLSJSBIFAPS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCOC)N3CCN(C3=N2)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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